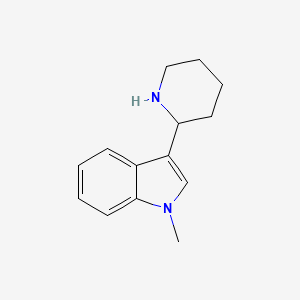

1-methyl-3-(piperidin-2-yl)-1H-indole

Description

Significance of Indole (B1671886) and Piperidine (B6355638) Scaffolds in Modern Medicinal Chemistry

The indole nucleus, a bicyclic aromatic heterocycle, is a ubiquitous structural motif found in a wide array of natural products, pharmaceuticals, and agrochemicals. ijpsr.comresearchgate.net Its versatile chemical nature allows for substitution at various positions, enabling the fine-tuning of its electronic and steric properties to interact with a diverse range of biological targets. nih.gov The indole scaffold is a key component in numerous approved drugs, demonstrating its therapeutic importance across various disease areas, including cancer, inflammation, and infectious diseases. mdpi.com The ability of the indole ring to participate in hydrogen bonding, pi-stacking, and hydrophobic interactions contributes to its promiscuous yet often high-affinity binding to protein targets. researchgate.net

Similarly, the piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a fundamental building block in medicinal chemistry. wikipedia.org Its conformational flexibility, primarily adopting a chair conformation, allows it to present substituents in well-defined spatial orientations, which is crucial for specific receptor interactions. wikipedia.org The basic nitrogen atom of the piperidine ring is often protonated at physiological pH, enabling ionic interactions with biological macromolecules. The piperidine motif is present in a vast number of natural alkaloids and synthetic drugs, highlighting its significance in achieving desired pharmacokinetic and pharmacodynamic properties. wikipedia.org

Historical Development and Current Research Landscape of Indole-Piperidine Hybrid Molecules

The concept of creating hybrid molecules by combining two or more pharmacophoric units has gained considerable traction in drug design. This approach aims to leverage the biological activities of the individual components to create synergistic effects, multi-target ligands, or compounds with improved pharmacological profiles. The hybridization of indole and piperidine moieties is a testament to this strategy's success.

Historically, the exploration of indole-piperidine hybrids was often inspired by natural products that contain both scaffolds. Early research focused on the synthesis and biological evaluation of relatively simple derivatives. Over the years, advancements in synthetic methodologies have enabled the creation of more complex and structurally diverse indole-piperidine hybrids. researchgate.net Current research is vibrant and multifaceted, with investigations spanning a wide range of therapeutic areas. For instance, recent studies have explored indole-piperidine amides as dual inhibitors of cholinesterases and β-secretase for the potential treatment of Alzheimer's disease. nih.gov Other contemporary research efforts are directed towards developing these hybrids as anticancer agents, with some derivatives showing the ability to suppress hedgehog signaling and overcome drug resistance in tumors. researchgate.net The ongoing research underscores the vast potential of this molecular architecture in addressing unmet medical needs.

Rationale for Academic Investigation of 1-methyl-3-(piperidin-2-yl)-1H-indole within Compound Classes

The biological activities of indole-piperidine derivatives are remarkably diverse, underscoring the versatility of this hybrid scaffold. A variety of linkages between the indole and piperidine rings have been explored, leading to a wide array of pharmacological effects. The following table provides a summary of some representative bioactive indole-piperidine derivatives and their reported activities.

| Compound Class | Linkage Type | Example Bioactivities |

| 3-(Piperidin-3-yl)-1H-indoles | Direct C-C bond | Serotonin (B10506) receptor ligands |

| 1-((1-Methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanones | Methylene linker to indole N1 | Synthetic cannabinoids |

| 3-(3-(Piperidin-1-yl)propyl)indoles | Propyl linker to indole C3 | Human 5-HT1D receptor ligands |

| Indole-piperidine amides | Amide linkage | Dual cholinesterase and β-secretase inhibitors |

| 2-{3-[1-(Benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone | Complex linkage | Hedgehog signaling inhibitors |

This table is for illustrative purposes and is not exhaustive.

The structure of this compound presents several key features that distinguish it from many of the more extensively studied analogues. The direct linkage of the piperidine ring at the 2-position to the indole ring at the 3-position is a notable feature. Furthermore, the methylation of the indole nitrogen at the 1-position introduces a specific electronic and steric modification.

A significant portion of the existing research on directly linked indole-piperidine hybrids has focused on the 3-(piperidin-3-yl)-1H-indole and 3-(piperidin-4-yl)-1H-indole isomers. The 2-substituted piperidine analogue, as in the title compound, introduces a different spatial arrangement of the piperidine ring relative to the indole core. This seemingly subtle change can have profound effects on the molecule's ability to interact with biological targets. The stereochemistry at the C2 position of the piperidine ring also introduces chirality, opening up the possibility of enantioselective interactions with biological systems.

The methylation at the N1 position of the indole ring eliminates the hydrogen bond donor capability at this position, which can be critical for the binding of many indole derivatives to their targets. This modification also increases the lipophilicity of the molecule, which can influence its pharmacokinetic properties.

Given the extensive research on other isomers and analogues, the relative lack of specific studies on this compound represents a clear research gap. A thorough investigation of this compound and its enantiomers is warranted to complete the structure-activity relationship landscape of this important class of molecules. Such studies could reveal novel biological activities or improved pharmacological profiles compared to the more well-trodden chemical space of other indole-piperidine isomers. The exploration of this specific structural motif holds the potential to uncover new lead compounds for drug discovery and to deepen our understanding of the chemical biology of indole-piperidine hybrids.

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-3-piperidin-2-ylindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2/c1-16-10-12(13-7-4-5-9-15-13)11-6-2-3-8-14(11)16/h2-3,6,8,10,13,15H,4-5,7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYXNFJAWCYVYNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C3CCCCN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

**synthetic Methodologies and Chemical Derivatization**

Retrosynthetic Analysis of 1-methyl-3-(piperidin-2-yl)-1H-indole

Retrosynthetic analysis provides a logical framework for deconstructing the target molecule into simpler, readily available starting materials. For this compound, several disconnection strategies can be envisioned, primarily focusing on the robust indole (B1671886) and piperidine (B6355638) rings and the bond that links them.

A primary disconnection is the carbon-carbon bond between the C3 position of the indole ring and the C2 position of the piperidine ring. This approach simplifies the molecule into two key synthons: a 1-methyl-1H-indole nucleophile (or a suitable electrophilic precursor like 3-halo-1-methyl-1H-indole) and a 2-substituted piperidine electrophile (or a nucleophilic equivalent).

Further deconstruction of the 1-methyl-1H-indole synthon leads back to simpler precursors. The N-methyl group can be disconnected to reveal a 1H-indole, which can be synthesized via classic methods such as the Fischer indole synthesis from an appropriate N-phenylhydrazine and a pyruvate (B1213749) derivative. thermofisher.com The piperidine synthon can be disconnected through various ring-closing strategies, such as breaking C-N or C-C bonds, leading back to acyclic 1,5-difunctionalized precursors like amino-aldehydes or keto-nitriles.

An alternative strategy involves forming one of the heterocyclic rings onto the other pre-formed ring. For instance, an intramolecular cyclization approach could build the piperidine ring from a precursor already attached to the C3 position of the 1-methyl-1H-indole core, such as a δ-amino ketone or aldehyde derivative.

Development and Optimization of Synthetic Routes to the Core Structure

Building upon the retrosynthetic framework, several synthetic routes have been developed. These routes focus on the efficient formation of the indole and piperidine cores, their subsequent coupling, and the critical control of stereochemistry.

The formation of the indole nucleus is a cornerstone of the synthesis. While numerous methods exist, the Fischer indole synthesis remains one of the most widely used due to its versatility. rsc.org This reaction involves the acid-catalyzed cyclization of an arylhydrazone. For the synthesis of the 1-methyl-1H-indole core, the corresponding N-methyl-N-phenylhydrazine is condensed with a suitable carbonyl compound, followed by cyclization.

Modern synthetic chemistry has introduced a variety of catalytic systems to improve the efficiency, scope, and environmental impact of indole synthesis. Transition metals, particularly palladium, are widely utilized as catalysts to facilitate carbon-carbon and carbon-heteroatom bond formation in cyclization reactions. mdpi.com For example, palladium-catalyzed reactions of N-aryl imines can afford indoles through an oxidative linkage of two C-H bonds under mild conditions. organic-chemistry.org Other metals like cobalt, gold, and copper have also been employed in catalytic systems for indole synthesis, often offering unique reactivity and tolerance for various functional groups. organic-chemistry.org

| Method | Catalyst/Reagent | Key Features | Reference(s) |

|---|---|---|---|

| Fischer Indole Synthesis | Protic acids (HCl, H₂SO₄), Lewis acids (ZnCl₂, PPA) | Classic, versatile, widely used for substituted indoles. | thermofisher.comrsc.orgchemistryviews.org |

| Palladium-Catalyzed Cyclization | Pd(OAc)₂, Pd/C | High efficiency, mild conditions, broad functional group tolerance. | mdpi.comorganic-chemistry.org |

| Gold-Catalyzed Annulation | Au(III) salts | Good yields for annulation of 2-alkynylanilines at room temperature. | organic-chemistry.org |

| Cobalt-Catalyzed C-H Methylation | Co salt with tetradentate phosphine (B1218219) ligand | Direct methylation of indole C-H bonds using methanol. | organic-chemistry.org |

The piperidine ring is a prevalent structural motif in natural products and pharmaceuticals. ajchem-a.com Its construction can be achieved through several robust strategies, including the hydrogenation of pyridine (B92270) precursors or the cyclization of acyclic precursors.

The hydrogenation of substituted pyridines is a direct and common method for accessing the corresponding piperidines. researchgate.netnih.gov This transformation often requires transition metal catalysts (e.g., Rhodium, Ruthenium, Palladium) and can be carried out under various conditions, with significant progress made in achieving stereoselectivity through asymmetric hydrogenation. nih.gov

Alternatively, intramolecular cyclization reactions build the ring from linear substrates. A powerful example is the double reductive amination of a 1,5-keto-aldehyde with a primary amine in the presence of a reducing agent like sodium triacetoxyborohydride, which forms the piperidine ring in a single, often stereoselective, step. rsc.orgnih.gov Other cyclization strategies include intramolecular aza-Michael additions and various metal-catalyzed cyclizations of amino-alkenes or amino-alkynes. nih.govresearchgate.net Multicomponent reactions have also emerged as an efficient way to generate complex and diverse piperidine scaffolds in a single operation. researchgate.net Recently, a modular approach combining biocatalytic C-H oxidation with radical cross-coupling has been developed to streamline the synthesis of complex piperidines. news-medical.net

| Strategy | Typical Precursors | Key Features | Reference(s) |

|---|---|---|---|

| Pyridine Hydrogenation | Substituted pyridines | Direct route; stereoselectivity achievable with asymmetric catalysts. | researchgate.netnih.gov |

| Intramolecular Reductive Amination | 1,5-dicarbonyl compounds, amino-ketones | Efficient ring closure; can be highly diastereoselective. | rsc.orgnih.gov |

| Intramolecular Cyclization | Amino-alkenes, amino-alkynes | Versatile; often metal-catalyzed (e.g., hydroamination). | nih.gov |

| Multicomponent Reactions | Aldehydes, amines, dienophiles | High atom economy; rapid assembly of complex structures. | researchgate.net |

Connecting the 1-methyl-1H-indole and piperidine rings is a pivotal step in the synthesis. The electron-rich nature of the indole ring makes it highly nucleophilic at the C3 position, enabling Friedel-Crafts-type alkylation reactions with a suitable electrophilic piperidine derivative. nih.gov

Transition metal-catalyzed cross-coupling reactions provide a powerful and versatile alternative for forming the C-C bond. mdpi.com For instance, a 3-halo-1-methyl-1H-indole can be coupled with a piperidin-2-yl organometallic reagent (e.g., organozinc or organoboron) in a Suzuki or Negishi-type reaction. Conversely, a 1-methyl-3-(organoboron)-1H-indole could be coupled with an N-protected 2-halopiperidine. Oxidative coupling strategies, which enable direct C-H/C-H bond formation, represent an increasingly important and atom-economical approach for linking heterocyclic systems. rsc.org

In some cases, the linkage is achieved through N-alkylation of a pre-formed piperidinyl-indole. For example, studies on related 3-(piperidin-3-yl)-1H-indole derivatives have shown that the piperidine nitrogen can be alkylated with various electrophiles, including chiral reagents, to form the final products. nih.govnih.gov While this forms a C-N bond on the piperidine, the principle of coupling two pre-formed heterocycles is central.

Controlling the stereochemistry at the C2 position of the piperidine ring is essential for producing enantiomerically pure this compound. Several asymmetric synthesis strategies can be employed to achieve this.

One of the most effective methods is the use of chiral auxiliaries. A chiral auxiliary is a temporary, enantiopure group that directs the stereochemical outcome of a reaction. For instance, an organometallic chiral auxiliary, such as an η4-dienetricarbonyliron complex, can be used to control the stereoselectivity of a double reductive amination cascade to form 2-substituted piperidines with complete diastereoselectivity. rsc.orgnih.gov Similarly, chiral auxiliaries derived from amino acids or other natural products can be attached to the piperidine nitrogen to direct subsequent reactions. researchgate.netresearchgate.net The synthesis of chiral 3-(piperidin-3-yl)-1H-indole derivatives has been accomplished by N-alkylation of the piperidine ring with a chiral reagent, allowing for the separation of diastereomers, followed by removal of the chiral auxiliary. nih.govnih.gov

Asymmetric catalysis, where a small amount of a chiral catalyst generates a large amount of an enantiomerically enriched product, is another powerful approach. Chiral phosphoric acids and transition metal complexes featuring chiral ligands (e.g., Rhodium with (R,R)-Ph-BPE) have been successfully used to catalyze enantioselective indole and piperidine syntheses. chemistryviews.orggoogle.com

| Approach | Example Reagent/Catalyst | Mechanism of Control | Reference(s) |

|---|---|---|---|

| Chiral Auxiliary | η4-dienetricarbonyliron complex | Steric shielding by the bulky metal complex directs the approach of reagents. | rsc.orgnih.gov |

| Chiral Auxiliary | (S)-2-(4-toluenesulfonyloxy)-phenylacetic amide | Creates diastereomeric intermediates that can be separated chromatographically. | nih.govnih.gov |

| Asymmetric Catalysis | Chiral Phosphoric Acid | Forms a chiral environment around the substrate, favoring one reaction pathway. | chemistryviews.orgnih.gov |

| Asymmetric Catalysis | Rh(acac)(C₂H₄)₂ with (R,R)-Ph-BPE ligand | Chiral metal complex catalyzes enantioselective bond formation. | google.com |

Preparation of Analogues and Derivatives for Systematic Structure-Activity Studies

To explore the structure-activity relationships (SAR) of this compound, a variety of analogues and derivatives can be prepared by systematically modifying different parts of the molecule. The synthetic routes described are often modular, allowing for the introduction of diverse substituents.

Indole Ring Modifications: Substituents can be introduced at positions 4, 5, 6, and 7 of the indole ring. This is typically achieved by starting with an appropriately substituted aniline (B41778) or phenylhydrazine (B124118) precursor before the indole ring-forming reaction. For example, 5-fluoro or 5-methoxy derivatives have been synthesized from the corresponding substituted anilines. nih.gov Late-stage functionalization of the indole core is also a viable strategy to introduce further diversity.

Piperidine Ring Modifications: The piperidine ring can be substituted at various positions (C3, C4, C5, C6). The synthetic strategy for constructing the piperidine ring can be adapted to incorporate these substituents. kcl.ac.ukacs.org Furthermore, the piperidine nitrogen (N1') can be functionalized with groups other than a proton, such as benzyl (B1604629) or various alkyl and acyl groups, to probe the importance of this position for biological activity.

Indole Nitrogen Modifications: While the parent compound is N-methylated, analogues with different N-substituents (e.g., ethyl, benzyl, or aryl groups) can be prepared by using different alkylating agents on the indole nitrogen or by starting with the corresponding N-substituted phenylhydrazine.

This systematic derivatization allows for a comprehensive evaluation of how changes in steric bulk, electronics, and hydrogen-bonding capacity across the molecular scaffold impact its biological profile.

Strategies for Indole N-Substitution and Ring Modification

The nitrogen atom of the indole ring in precursors to this compound is a key site for introducing a variety of substituents. Additionally, the indole ring itself can be modified to introduce functional groups that can modulate the compound's properties.

N-alkylation of the indole core is a fundamental strategy for derivatization. smolecule.com For instance, the reaction of a 3-(piperidin-2-yl)-1H-indole precursor with an alkylating agent in the presence of a base can introduce various alkyl groups at the N-1 position. mdma.ch Common alkylating agents include alkyl halides, and the choice of base and solvent is critical for reaction efficiency. mdma.ch For example, the N-alkylation of indoles can be achieved using N-protected homochiral aziridines, which offers an improved and more operable procedure. mdma.ch Another approach involves the use of a tricarbonyl(cyclo...)-iron catalyst to switch the selectivity of alkylation from the C-3 position towards the N-1 position, particularly when starting from indoline (B122111) derivatives. researchgate.net

N-acylation of the indole nitrogen introduces a carbonyl functionality, which can serve as a handle for further modifications or as a key pharmacophoric element. nih.gov This transformation is often challenging due to the relatively low nucleophilicity of the indole nitrogen. researchgate.net However, methods utilizing thioesters as a stable acyl source have been developed for a mild and efficient N-acylation of indoles. nih.govbeilstein-journals.org

Furthermore, the synthesis of N-arylindoles can be accomplished through copper(I)-catalyzed intramolecular amination of aryl bromides, providing a route to derivatives with an aromatic substituent on the indole nitrogen. nih.govnih.gov

Ring modification of the indole nucleus, such as halogenation, can also be achieved. The synthesis of halogenated indolone derivatives has been reported, which could be adapted to the this compound scaffold. researchgate.net

Table 1: Examples of Indole N-Substitution and Ring Modification Strategies

| Modification Type | Reagents and Conditions | Product Description | Reference(s) |

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃), Solvent (e.g., DMF) | N-Alkyl-3-(piperidin-2-yl)-1H-indole | researchgate.net |

| N-Alkylation | N-Protected homochiral aziridine, Substoichiometric base (e.g., KOH), DMSO | N-Alkyl indole with reduced side reactions | mdma.ch |

| N-Acylation | Thioester, Base (e.g., Cs₂CO₃), Xylene, 140 °C | N-Acyl-3-(piperidin-2-yl)-1H-indole | nih.govbeilstein-journals.org |

| N-Arylation | CuI, K₃PO₄, Ethanol, Microwave irradiation | N-Aryl-3-(piperidin-2-yl)-1H-indole | nih.gov |

| Ring Halogenation | Halogenating agent (e.g., NCS, NBS) | Halogenated this compound | researchgate.net |

Strategies for Piperidine N-Substitution and Ring Modification

The piperidine moiety of this compound presents opportunities for N-substitution and ring functionalization, which can significantly impact the compound's physicochemical and biological properties.

N-alkylation of the piperidine nitrogen is a common modification. Standard procedures involve the use of alkyl halides in the presence of a base such as potassium carbonate in a solvent like DMF. researchgate.net To avoid the formation of quaternary ammonium (B1175870) salts, the alkyl halide can be added slowly to ensure the piperidine is in excess. researchgate.net Reductive amination is another effective method for introducing alkyl groups onto the piperidine nitrogen. researchgate.net The synthesis of chiral 3-(piperidin-3-yl)-1H-indole derivatives has been achieved through N-alkylation of the piperidine ring using chiral reagents like (R)-2-(4-toluenesulfonyloxy)-phenylacetic acid methyl ester. nih.gov

N-acylation of the piperidine nitrogen can be accomplished using acyl chlorides or other activated carboxylic acid derivatives. This introduces an amide functionality, which can alter the basicity and hydrogen bonding capacity of the molecule.

Ring modification of the piperidine scaffold can introduce substituents at various positions. For instance, the synthesis of 2-substituted piperidines has been achieved through methods such as the double aza-Michael reaction to form 2-substituted 4-piperidones, which can then be further elaborated. acs.org The C-2 position of N-protected piperidines can be functionalized using dirhodium catalysts, allowing for the introduction of various substituents. nih.gov Furthermore, fluorination of the piperidine ring in related 3-(3-(piperidin-1-yl)propyl)indoles has been shown to improve pharmacokinetic profiles. nih.govacs.org The formation of piperidine-N-oxides is another derivatization strategy that can be achieved through oxidation, for example with hydrogen peroxide in acetic acid. google.com

Table 2: Examples of Piperidine N-Substitution and Ring Modification Strategies

| Modification Type | Reagents and Conditions | Product Description | Reference(s) |

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 1-Methyl-3-(1-alkyl-piperidin-2-yl)-1H-indole | researchgate.net |

| Chiral N-Alkylation | (R)-2-(4-toluenesulfonyloxy)-phenylacetic acid methyl ester, K₂CO₃, CH₃CN | Diastereomeric N-alkylated piperidine derivatives | nih.gov |

| C-2 Functionalization | Dirhodium catalyst, Diazo compound | 1-Methyl-3-(2-substituted-piperidin-2-yl)-1H-indole | nih.gov |

| Ring Fluorination | Fluorinating agent | 1-Methyl-3-(fluoro-piperidin-2-yl)-1H-indole | nih.govacs.org |

| N-Oxidation | H₂O₂, Acetic acid | 1-Methyl-3-(1-oxido-piperidin-2-yl)-1H-indole | google.com |

Approaches to Modification at the Inter-Ring Linkage (C3 of Indole, C2 of Piperidine)

Modifying the linkage between the indole and piperidine rings, specifically at the C3 position of the indole and the C2 position of the piperidine, allows for the exploration of the spatial relationship between the two heterocyclic systems.

Functionalization at the C3 position of the indole ring is a well-established area of indole chemistry. Friedel-Crafts acylation of 1-methylindoles can introduce a ketone functionality at the C3 position, which can serve as a precursor for further modifications. mdpi.com The C3 position can also be functionalized with aryl groups. For example, 3-arylindole derivatives can be synthesized from nitroalkane precursors via a Cu(I) catalyzed intramolecular Ullmann coupling. rsc.org

Direct C2 functionalization of the indole ring is more challenging but can be achieved. For instance, C2-allylation of indoles can be performed via allylboration of in situ generated 3-chloroindolenines. researchgate.net

Modification at the C2 position of the piperidine ring can be achieved through various synthetic strategies. As mentioned previously, rhodium-catalyzed C-H functionalization of N-protected piperidines allows for the introduction of substituents at the C2 position. nih.gov The synthesis of 2-substituted piperidones, which can be precursors to 2-substituted piperidines, has also been reported. acs.org These methods provide a means to introduce diversity at the point of connection to the indole ring.

Table 3: Examples of Modification Strategies at the Inter-Ring Linkage

| Modification Site | Modification Type | Reagents and Conditions | Product Description | Reference(s) |

| Indole C3 | Acylation | Anhydride, BF₃·OEt₂ | 1-Methyl-3-acyl-3-(piperidin-2-yl)-1H-indole analog precursor | mdpi.com |

| Indole C3 | Arylation | Cu(I) catalyst, Intramolecular Ullmann coupling | 1-Methyl-3-aryl-3-(piperidin-2-yl)-1H-indole analog precursor | rsc.org |

| Indole C2 | Allylation | NCS, Et₃N, Allylboronate | 2-Allyl-1-methyl-3-(piperidin-2-yl)-1H-indole | researchgate.net |

| Piperidine C2 | C-H Functionalization | Dirhodium catalyst, Diazo compound | 1-Methyl-3-(2-substituted-piperidin-2-yl)-1H-indole | nih.gov |

| Piperidine C2 | Via Piperidone | Double aza-Michael reaction | Precursor to 1-methyl-3-(2-substituted-piperidin-2-yl)-1H-indole | acs.org |

**molecular Target Identification and Mechanistic Elucidation**

In Vitro Pharmacological Profiling and Ligand Binding Assays

No data from in vitro pharmacological profiling or ligand binding assays for 1-methyl-3-(piperidin-2-yl)-1H-indole has been found in the scientific literature.

Receptor Subtype Selectivity and Affinity Determination

Information regarding the binding affinity and selectivity of this compound for any receptor subtypes is not available. Studies on related but structurally distinct molecules, such as certain 3-(3-(piperidin-1-yl)propyl)indoles, have shown affinity for serotonin (B10506) receptors like 5-HT1D, but this cannot be extrapolated to the title compound.

Enzyme Inhibition/Activation Studies (e.g., Cholinesterases, Kinases, Hydrolases)

There are no published studies detailing the inhibitory or activating effects of this compound on enzymes such as cholinesterases (acetylcholinesterase or butyrylcholinesterase), kinases, or hydrolases. While many indole-piperidine scaffolds are investigated as cholinesterase inhibitors, no specific data exists for this compound.

Ion Channel Modulation and Transporter Interactions

Research on the potential for this compound to modulate ion channel activity or interact with neurotransmitter transporters has not been published.

Allosteric Modulation Mechanisms and Orthosteric Site Interactions

No studies are available that investigate whether this compound acts as an allosteric modulator or interacts directly with the orthosteric binding site of any known biological target.

Cellular Pathway Analysis and Signal Transduction Studies

Downstream Signaling Cascades

In the absence of identified molecular targets, there is consequently no information on any downstream signaling cascades that may be affected by this compound. Research into the cellular pathways influenced by this compound has not been documented in the available literature.

Investigation of Apoptosis, Autophagy, and Cell Cycle Regulation in Cellular Models

There is currently no published research investigating the effects of This compound on apoptosis, autophagy, or cell cycle regulation in any cellular models. While studies exist for structurally related indole (B1671886) and piperidine-containing compounds, the specific biological activities of the requested molecule have not been characterized in the scientific literature. Therefore, no data tables or detailed research findings on its impact on these cellular processes can be provided.

Gene Expression and Proteomic Alterations Induced by Compound Exposure

Similarly, a comprehensive review of scientific databases, including PubMed, Scopus, and Web of Science, yielded no studies on the gene expression or proteomic alterations induced by exposure to This compound . Consequently, there is no available data to populate tables or detail specific research findings regarding changes in gene or protein expression profiles in response to this compound.

**structure Activity Relationship Sar and Structure Property Relationship Spr Analysis**

Elucidation of Key Pharmacophore Features for Observed Biological Activities

The fundamental pharmacophore of 3-(piperidin-2-yl)-1H-indole derivatives consists of an indole (B1671886) nucleus and a piperidine (B6355638) ring directly attached at the 3-position of the indole. The indole ring, an important heterocyclic motif in numerous bioactive natural products and approved drugs, often serves as a crucial scaffold for interaction with biological targets. mdpi.com The nitrogen atom of the indole can act as a hydrogen bond donor, while the aromatic system can engage in π-π stacking or hydrophobic interactions.

The piperidine ring introduces a basic nitrogen atom, which is typically protonated at physiological pH, allowing for ionic interactions with target proteins. The spatial orientation of the piperidine ring relative to the indole core is a critical determinant of biological activity. Molecular modeling and SAR studies of related compounds, such as indolyl-aryl-sulfone derivatives, have highlighted the importance of specific spatial arrangements of aromatic and hydrogen bond acceptor/donor features for potent biological activity. researchgate.net For the 1-methyl-3-(piperidin-2-yl)-1H-indole scaffold, the key pharmacophoric elements can be summarized as:

An indole core, providing a hydrophobic surface and potential hydrogen bonding capabilities.

A basic nitrogen atom within the piperidine ring, capable of forming salt bridges or hydrogen bonds.

A specific stereochemical arrangement at the C2 position of the piperidine ring, which dictates the three-dimensional presentation of the pharmacophoric features.

The combination of these features in a constrained conformation is thought to be essential for the observed biological activities of this compound class.

Impact of Indole Ring Substitutions on Potency and Selectivity

Modifications to the indole ring of 3-(piperidin-yl)-1H-indole analogs have a significant impact on their potency and selectivity. The electronic and steric properties of substituents on the benzene (B151609) portion of the indole nucleus (positions C4, C5, C6, and C7) can modulate the compound's interaction with its biological target and influence its pharmacokinetic properties.

Research into the functionalization of the indole C4 to C7 positions has provided insights into how substitutions on the carbocyclic part of the indole can be achieved. researchgate.net While challenging, selective C-H functionalization at these positions offers a pathway to novel analogs. researchgate.net For instance, ruthenium(II)-catalyzed diamidation at the C4 and C5 positions of indole-3-carboxaldehydes demonstrates a method for introducing amide groups, which can significantly alter the polarity and hydrogen bonding capacity of the molecule. nih.gov

In a study focused on the synthesis of enantiomerically pure (R)- and (S)-3-(piperidin-3-yl)-1H-indole derivatives, analogs with substitutions at the 5-position of the indole ring were prepared. nih.gov Specifically, 5-fluoro and 5-methoxy substituents were introduced. nih.gov The introduction of a fluorine atom can alter the electronic properties of the indole ring and potentially improve metabolic stability and membrane permeability. A methoxy (B1213986) group, on the other hand, can act as a hydrogen bond acceptor and influence the compound's solubility and receptor interactions.

The table below summarizes the impact of representative indole ring substitutions on the biological activity of related indole derivatives.

| Compound | Indole Substitution | Observed Effect on Biological Activity |

| Analog A | 5-Fluoro | Can enhance potency and improve pharmacokinetic properties. |

| Analog B | 5-Methoxy | May increase binding affinity through hydrogen bonding. |

| Analog C | C4/C5-Diamidation | Significantly alters polarity and potential for hydrogen bonding. nih.gov |

| Analog D | C7-Alkylation | Can influence steric interactions with the target protein. |

Influence of Piperidine Ring Substitutions, N-Substitution, and Stereochemistry on Biological Profiles

Substitutions on the piperidine ring, particularly at the nitrogen atom (N-substitution), and the stereochemistry at the chiral center (C2 of the piperidine) are critical determinants of the biological activity and selectivity of this compound analogs.

N-Substitution: The nitrogen atom of the piperidine ring is a common site for modification. N-alkylation can significantly influence the compound's basicity, lipophilicity, and steric profile, thereby affecting its interaction with target proteins. nih.gov In a series of N-(4-piperidinyl)-2-indolinones, modifications of the piperidine N-substituent were shown to convert potent antagonists into potent agonists at the nociceptin (B549756) receptor, demonstrating the profound impact of this position on the pharmacological profile. nih.gov For example, replacing an N-benzyl group with a cyclooctylmethyl group dramatically improved affinity for the nociceptin receptor. nih.gov

Stereochemistry: The connection of the piperidine ring at its C2 position to the indole C3 position creates a chiral center. The absolute configuration at this center plays a pivotal role in the biological activity of these compounds. mdpi.com The synthesis of enantiomerically pure (R)- and (S)-3-(piperidin-3-yl)-1H-indole derivatives has allowed for the investigation of the stereochemical requirements for biological activity. nih.govnih.gov It is often observed that one enantiomer is significantly more active than the other (the eutomer), highlighting the importance of a specific three-dimensional arrangement for optimal interaction with the biological target. mdpi.com

The following table illustrates the influence of piperidine ring modifications on the biological profiles of related compounds.

| Modification | Position | Example Substituent | Potential Impact on Biological Profile |

| N-Substitution | N1 of Piperidine | Methyl, Benzyl (B1604629), Cyclooctylmethyl | Alters basicity, lipophilicity, and can switch activity between agonist and antagonist. nih.govnih.gov |

| Stereochemistry | C2 of Piperidine | (R)- vs. (S)-enantiomer | Can lead to significant differences in potency and efficacy. nih.govnih.gov |

| Ring Substitution | C3, C4, C5, C6 of Piperidine | Fluoro, Methyl | Can fine-tune binding affinity and selectivity. acs.org |

Role of the Linker Moiety and Conformational Flexibility

In the parent compound, this compound, the indole and piperidine rings are directly connected. Therefore, a traditional "linker moiety" is absent. The conformational flexibility is primarily determined by the rotation around the C3-C2 single bond connecting the two rings and the conformational dynamics of the piperidine ring itself.

The piperidine ring typically adopts a chair conformation. The orientation of the indole substituent (equatorial or axial) can have a profound effect on the biological activity. Conformational analysis of related heterocyclic systems, such as 3-methyltetrahydro-1,3-oxazine, indicates that the energetic preference for equatorial or axial substitution is influenced by various steric and electronic factors. researchgate.net The conformational flexibility of the piperidine ring, along with the rotational freedom around the C-C bond, allows the molecule to adopt different spatial arrangements to fit into a binding pocket.

Development of SAR Models for Rational Design and Compound Optimization

The development of quantitative structure-activity relationship (QSAR) models is a valuable tool for the rational design and optimization of new compounds based on the this compound scaffold. nih.gov QSAR studies aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.govmdpi.comresearchgate.net

For indole-based compounds, 2D-QSAR and 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. mdpi.com These models can identify key physicochemical properties (e.g., steric, electrostatic, hydrophobic) and their spatial distribution that are critical for biological activity.

For example, a 3D-QSAR study on a series of indole derivatives might reveal that:

Bulky substituents at a specific position on the indole ring are detrimental to activity (negative steric contribution).

An electropositive potential near the piperidine nitrogen is favorable for activity (positive electrostatic contribution).

Hydrophobic groups in a particular region enhance binding affinity.

The insights gained from such models can guide the design of new analogs with improved potency and selectivity, reducing the need for extensive and costly synthesis and screening of large numbers of compounds. researchgate.net While a specific QSAR model for this compound was not identified in the reviewed literature, the principles of QSAR are broadly applicable to this chemical class for future drug discovery efforts. nih.govfrontiersin.org

**computational Chemistry and *in Silico* Approaches**

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method is instrumental in structure-based drug design for predicting binding modes and estimating the strength of the interaction.

For indole-piperidine scaffolds, molecular docking studies have been crucial in elucidating how these molecules orient themselves within receptor binding pockets. For instance, studies on N-piperidinyl indole (B1671886) ligands targeting the Nociceptin (B549756) Opioid Peptide (NOP) receptor revealed that substitution patterns on the indole ring significantly alter the binding orientation. nih.gov While 3-substituted analogs may interact with extracellular loops, a 2-substituted functionality could allow for hydrogen-bond interactions with polar amino acids on transmembrane domain 7 (TM7). nih.gov

Docking analyses of piperidine-based compounds at the sigma-1 receptor (S1R) have shown that the protonated piperidine (B6355638) nitrogen atom is a key pharmacophoric feature. nih.gov It often forms a strong, bidentate salt bridge with acidic residues like Glu172 and Asp126, anchoring the ligand within the binding site. nih.gov The binding affinity, often expressed as a docking score (in kcal/mol) or an inhibition constant (Ki), is calculated based on the energetic favorability of the predicted pose. For a series of piperazine (B1678402) derivatives, compounds with higher predicted binding affinities in docking studies also demonstrated potent inhibitory activity in experimental assays. mdpi.com

Table 1: Example Docking Scores for Indole and Piperidine Derivatives Against Various Targets Note: This table contains data for analogous compounds, not 1-methyl-3-(piperidin-2-yl)-1H-indole directly, to illustrate typical results from docking studies.

| Compound Class | Target Protein | Best Docking Score (kcal/mol) | Reference Compound/Activity |

| Thiazolo[3,2-a]pyridine | α-amylase (PDB: 4W93) | -7.43 | N/A |

| Indole-Pyrazole Hybrid | EGFR-TK (PDB: 2J5F) | - | N/A |

| N-(2-{2-(1H-Indol-2-ylcarbonyl)hydrazinylacetyl}phenyl)acetamide | Fungal Protein (PDB: 1EA1) | -7.28 | Ki value of 4.63 μM |

| 1-(4-chlorobenzhydryl) piperazine | PI3kδ (PDB: 4XE0) | - | IC50 value of 6.85 μM |

Identification of Key Residue Interactions and Binding Site Characteristics

Detailed analysis of docking poses reveals crucial interactions between the ligand and specific amino acid residues of the target protein. For piperidine-based ligands at the S1R, key interactions beyond the salt bridge include hydrogen bonds with the side chain of Glu172 and π-cation interactions between the ionized nitrogen and aromatic residues like Phe107. nih.gov

In another study targeting the Cancer Osaka Thyroid (COT) kinase, a potent indole-piperidine derivative was found to bind tightly in the hinge region of the active site, a location where reference co-crystallized ligands also bind. alliedacademies.org Similarly, docking of indole glyoxylamides into bacterial and fungal protein targets identified specific hydrogen bonding interactions with residues such as ARG326, HIS392, GLN72, VAL395, and ASN102. nih.gov These interactions, along with hydrophobic contacts, are critical for stabilizing the ligand-receptor complex and determining binding affinity and selectivity. nih.gov

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. alliedacademies.orgjksus.org These methods can determine molecular geometry, orbital energies, and the distribution of electron density, which are fundamental to a molecule's reactivity and interaction capabilities.

Analyses such as Natural Bond Orbital (NBO) calculations can reveal electronic exchanges and charge transfer reactions between donor and acceptor parts of a molecule. jksus.org The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. alliedacademies.org Molecular Electrostatic Potential (MEP) maps can be generated to identify the electrophilic and nucleophilic sites on the molecule, predicting regions likely to be involved in hydrogen bonding and other intermolecular interactions. jksus.org

Conformational Analysis and Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, modeling the movement of atoms and molecules over time. MD simulations are used to assess the stability of the docked pose and to observe conformational changes in both the ligand and the protein. mdpi.comresearchgate.net

The stability of the ligand within the binding site is often evaluated by calculating the root-mean-square deviation (RMSD) of the ligand's atoms over the course of the simulation. mdpi.comnih.gov A stable RMSD value over time suggests that the ligand has found a favorable and stable binding mode. mdpi.com Furthermore, MD simulations can reveal the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, providing a more accurate assessment of the binding stability than docking alone. nih.gov

Pharmacophore Modeling and Virtual Screening for Analog Discovery

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific receptor. A 3D ligand-based pharmacophore model can be generated from a set of known active compounds. nih.gov This model, consisting of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers, serves as a 3D query for virtual screening of large compound libraries to identify new molecules with the potential for similar biological activity. alliedacademies.orgnih.gov

This approach is a cornerstone of analog discovery. Once a validated pharmacophore model is established, it can be used to filter databases of millions of compounds, prioritizing a smaller, more manageable number for further investigation through docking or experimental testing. alliedacademies.orgnih.gov This significantly accelerates the process of discovering novel lead compounds. alliedacademies.org

In Silico Prediction of Compound Properties Relevant to Biological Systems

Computational tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates early in the discovery process. nih.govjapsonline.com These in silico predictions help to identify compounds with favorable pharmacokinetic profiles and flag potential liabilities before committing to costly synthesis and testing.

Key properties predicted include lipophilicity (logP), which affects solubility and membrane permeability, and aqueous solubility. mdpi.comnih.gov Models can also predict human intestinal absorption (HIA), permeability through Caco-2 cell monolayers (a model of the intestinal barrier), and blood-brain barrier (BBB) penetration. alliedacademies.orgjapsonline.com For instance, the admetSAR server is a tool used to predict a wide range of ADMET properties. alliedacademies.org These predictions are often guided by established rules, such as Lipinski's Rule of Five, which outlines the physicochemical characteristics typical of orally bioavailable drugs. alliedacademies.org

Table 2: Example of Predicted Physicochemical and ADME Properties for Indole-Piperidine Analogs Note: These values are for structurally related compounds and serve as examples of in silico predictions.

| Property | Predicted Value | Significance |

| Molecular Weight | 458.3 g/mol | Adherence to drug-likeness rules |

| XLogP3 (Lipophilicity) | 4.9 | Influences solubility and permeability |

| Hydrogen Bond Donors | 0 | Affects membrane permeability |

| Hydrogen Bond Acceptors | 3 | Affects membrane permeability |

| Human Intestinal Absorption (HIA) | High probability | Predicts potential for oral absorption |

| Blood-Brain Barrier (BBB) Penetration | High probability | Predicts potential to act on CNS targets |

| CYP2D6 Inhibition | Predicted non-inhibitor | Low potential for drug-drug interactions |

Blood-Brain Barrier (BBB) Permeability Prediction

The ability of a compound to cross the Blood-Brain Barrier (BBB) is a critical determinant of its efficacy for treating central nervous system (CNS) disorders. Computational models predict this permeability based on a molecule's physicochemical properties. These models are trained on large datasets of compounds with experimentally determined BBB penetration.

Key molecular descriptors used in these predictions include:

Lipophilicity (logP): A measure of how well a compound dissolves in fats, oils, and lipids. Higher lipophilicity is generally correlated with better BBB penetration, up to a certain point.

Topological Polar Surface Area (TPSA): The surface area of a molecule occupied by polar atoms (usually oxygen and nitrogen). A lower TPSA is generally favored for crossing the BBB.

Molecular Weight (MW): Smaller molecules tend to cross the BBB more readily.

Hydrogen Bond Donors and Acceptors: A lower count of these is typically associated with better permeability.

Without specific studies on this compound, it is not possible to provide a quantitative prediction of its BBB permeability. A hypothetical analysis would involve calculating its molecular descriptors and inputting them into various predictive models (e.g., QSAR models, machine learning algorithms) to estimate a value such as logBB (the logarithm of the brain-to-blood concentration ratio).

Table 1: Hypothetical Data Table for BBB Permeability Prediction of this compound (Note: The following data is for illustrative purposes only, as no specific predictive studies for this compound were found.)

| Predictive Model/Software | Predicted logBB | Permeability Classification | Key Descriptors Considered |

| Data Not Available | N/A | N/A | N/A |

| Data Not Available | N/A | N/A | N/A |

Computational Metabolite Prediction and Stability (Preclinical Context)

In silico metabolite prediction tools are designed to identify which parts of a molecule are most likely to be chemically modified by metabolic enzymes, primarily the Cytochrome P450 (CYP) family in the liver. These predictions help in understanding a compound's potential metabolic pathways, its expected half-life, and whether it might form active or toxic metabolites.

The prediction process typically involves:

Site of Metabolism (SoM) Prediction: Identifying the specific atoms in the molecule most susceptible to enzymatic attack (e.g., oxidation, hydroxylation). For this compound, likely sites could include the indole ring, the piperidine ring, and the N-methyl group.

Metabolite Structure Generation: Creating the chemical structures of the predicted metabolites.

Metabolic Stability Prediction: Estimating how quickly the compound will be broken down by metabolic enzymes, often expressed as an in vitro half-life (t½) or intrinsic clearance (Clint).

A comprehensive computational analysis of this compound would provide a list of probable metabolites and a quantitative estimate of its metabolic stability. This information is crucial in a preclinical setting to anticipate the compound's pharmacokinetic profile in vivo. However, no such computational studies for this specific molecule were identified in the public domain.

Table 2: Hypothetical Data Table for Computational Metabolite and Stability Prediction of this compound (Note: The following data is for illustrative purposes only, as no specific predictive studies for this compound were found.)

| Prediction Software | Predicted Site of Metabolism (SoM) | Predicted Metabolite Structure(s) | Predicted Metabolic Stability (t½ in human liver microsomes) |

| Data Not Available | N/A | N/A | N/A |

| Data Not Available | N/A | N/A | N/A |

**preclinical *in Vivo* Animal Model Investigations**

Selection and Validation of Relevant Animal Models for Mechanistic Studies

No information was found regarding the selection and validation of animal models used for mechanistic studies of 1-methyl-3-(piperidin-2-yl)-1H-indole.

Behavioral Phenotyping and Neuropharmacological Assessment in Animal Models

There is no available data on the behavioral phenotyping or neuropharmacological assessment of this compound in any animal models.

Physiological Endpoint Evaluation in Disease-Specific Animal Models

No studies were identified that evaluated the physiological endpoints of this compound in animal models of inflammation, cancer, infectious diseases, or any other specific disease.

Investigation of Pharmacodynamic Markers and Target Engagement in Animal Systems

Information regarding the investigation of pharmacodynamic markers or target engagement for this compound in animal systems is not available in the reviewed literature.

Development of Experimental Dosing Regimens and Routes of Administration for Animal Studies

There is no published information on the development of experimental dosing regimens or routes of administration for this compound in the context of animal studies.

**future Research Directions and Translational Perspectives Preclinical Focus **

Exploration of Novel Synthetic Pathways for Expanding Chemical Space

Future research should prioritize the development of novel and efficient synthetic routes to 1-methyl-3-(piperidin-2-yl)-1H-indole and its analogs. The Fischer indole (B1671886) synthesis is a classic and versatile method for creating the indole core, which can be adapted for this purpose. rsc.org Additionally, modern synthetic methodologies, such as multicomponent reactions, offer a streamlined approach to generate a diverse library of related compounds. nih.gov The synthesis of chiral derivatives is also of significant interest, as the stereochemistry of the piperidine (B6355638) ring can greatly influence biological activity. nih.gov

Key areas for synthetic exploration include:

Stereoselective Synthesis: Developing methods to control the stereochemistry at the C2 position of the piperidine ring to isolate and evaluate individual enantiomers.

Diversity-Oriented Synthesis: Creating a library of analogs by modifying the indole and piperidine rings with various substituents to explore the structure-activity relationship (SAR).

Green Chemistry Approaches: Employing more environmentally friendly solvents and catalysts to make the synthesis more sustainable and scalable. rsc.org

| Synthetic Strategy | Potential Advantages | Key Considerations |

| Asymmetric Synthesis | Access to enantiomerically pure compounds, potentially leading to improved potency and reduced off-target effects. researchgate.net | May require specialized chiral catalysts or starting materials, increasing complexity and cost. |

| Combinatorial Chemistry | Rapid generation of a large library of analogs for high-throughput screening. | Purification and characterization of large libraries can be challenging. |

| Flow Chemistry | Improved reaction control, safety, and scalability for large-scale synthesis. | Requires specialized equipment and optimization of reaction parameters. |

Identification of Additional Biological Targets and Off-Target Interactions

A crucial aspect of preclinical development is the comprehensive identification of biological targets and potential off-target interactions. The indole-piperidine scaffold has been implicated in a range of biological activities, including the inhibition of enzymes like acetylcholinesterase and the modulation of receptors involved in neurological pathways. nih.govnih.gov Given the structural similarities to known anticancer agents, exploring targets such as tubulin, protein kinases, and topoisomerases is also warranted. nih.govnih.gov

Future investigations should employ a combination of computational and experimental approaches:

In Silico Screening: Utilizing molecular docking and pharmacophore modeling to predict potential binding targets.

Biochemical Assays: Screening the compound against a panel of known cancer and neurological targets.

Phenotypic Screening: Assessing the compound's effects on various cell lines to identify novel biological activities. mdpi.com

A thorough off-target profiling is essential to anticipate potential side effects and to build a comprehensive safety profile for the compound.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To gain a deeper understanding of the mechanism of action of this compound, the integration of multi-omics data is indispensable. This approach allows for a systems-level view of the compound's effects on cellular processes.

| Omics Approach | Potential Insights |

| Transcriptomics | Identification of gene expression changes induced by the compound, revealing affected signaling pathways. |

| Proteomics | Analysis of protein expression and post-translational modifications to understand the compound's impact on cellular machinery. |

| Metabolomics | Characterization of metabolic alterations to identify key metabolic pathways affected by the compound. frontiersin.org |

By combining these datasets, researchers can construct a comprehensive picture of the compound's mechanism of action, identify biomarkers for its activity, and potentially uncover novel therapeutic applications.

Development of Advanced In Vitro and Ex Vivo Models for Compound Evaluation

The evaluation of this compound in relevant biological models is a critical step in preclinical development. The use of advanced in vitro and ex vivo models can provide more predictive data on the compound's efficacy and toxicity.

For oncology research, this includes:

3D Spheroid and Organoid Cultures: These models more closely mimic the tumor microenvironment and can provide better insights into the compound's anti-tumor activity.

Co-culture Systems: Incorporating immune cells and fibroblasts to study the compound's effects on the tumor and its surrounding stroma.

For neuropharmacological applications, relevant models include:

Primary Neuronal Cultures: To assess the compound's effects on neuronal viability, neurite outgrowth, and synaptic function.

Brain Slice Cultures: To study the compound's effects on neural circuits in a more intact tissue preparation.

These advanced models can help to bridge the gap between traditional 2D cell culture and in vivo studies, leading to more reliable preclinical data.

Strategic Approaches for Further Preclinical Optimization and Lead Development

The ultimate goal of preclinical research is to optimize the lead compound for clinical development. creative-biostructure.com This involves a cyclical process of design, synthesis, and testing to improve the compound's pharmacological and pharmacokinetic properties. sk.ru

Key strategies for lead optimization include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the compound's structure to enhance potency and selectivity.

ADMET Profiling: Assessing the compound's absorption, distribution, metabolism, excretion, and toxicity properties to ensure it has favorable drug-like characteristics. researchgate.net

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Establishing a relationship between the compound's concentration in the body and its therapeutic effect to guide dose selection for in vivo studies.

Through these strategic approaches, this compound can be refined into a promising clinical candidate with a well-defined biological profile and a clear path toward therapeutic application.

Q & A

Q. Key Considerations :

- Use anhydrous conditions to prevent side reactions.

- Monitor reaction progress via TLC or LC-MS.

What analytical techniques are critical for characterizing the structural integrity of this compound?

Level: Basic

Answer:

A multi-technique approach is essential:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., piperidinyl protons at δ 2.4–1.4 ppm and indole aromatic protons at δ 7.1–7.5 ppm) .

- IR Spectroscopy : Key peaks include N-H stretches (~3350 cm⁻¹) and C=O/C=N vibrations (~1650 cm⁻¹) .

- Melting Point : Sharp melting ranges (e.g., 113–115°C) indicate purity .

- X-ray Crystallography : Resolves absolute configuration, as demonstrated for structurally related indole derivatives .

Q. Experimental Design :

- Pre-treat cultures with sub-MIC concentrations to assess anti-biofilm specificity.

- Use confocal microscopy to visualize biofilm architecture post-treatment.

What structural features of this compound influence its receptor binding affinity?

Level: Basic

Answer:

- Piperidine Substitution : The piperidin-2-yl group enhances binding to G-protein-coupled receptors (e.g., opioid receptors) via hydrogen bonding with Asp147 .

- Indole Core : The planar aromatic system facilitates π-π stacking with hydrophobic receptor pockets. Methylation at N1 improves metabolic stability .

- Steric Effects : Bulky substituents at C3 (e.g., pyridinyl-pyrrolidinyl groups) modulate selectivity. For example, 2-methyl-3-(pyridin-2-yl(pyrrolidin-1-yl)methyl)-1H-indole showed 10 nM affinity for serotonin receptors .

How can contradictory data from spectral analysis be resolved during the characterization of indole derivatives?

Level: Advanced

Answer:

- Cross-Validation : Compare NMR/IR data with structurally validated analogs. For example, unexpected δ 7.1 ppm signals in ¹H NMR may indicate tautomerization .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula discrepancies (e.g., M+Na⁺ vs. M+H⁺ adducts).

- Dynamic NMR : Detect rotational barriers in piperidine rings, which cause peak splitting at room temperature .

Case Study : A 3-nitrovinylindole adduct initially showed no product via TLC but was resolved by isolating the intermediate as a stable salt .

What in vivo models are suitable for assessing the neuropharmacological effects of this compound derivatives?

Level: Advanced

Answer:

- Streptozotocin (STZ)-Induced Diabetic Mice : Used to evaluate anti-depressant and anti-inflammatory effects. 1-Methyl-3-(phenylselanyl)-1H-indole (10 mg/kg, 14 days) reduced oxidative stress (↓MDA by 40%) and improved sucrose preference .

- Forced Swim Test (FST) : Measure immobility time to assess antidepressant activity.

- Microdialysis : Monitor neurotransmitter levels (e.g., serotonin) in the prefrontal cortex post-administration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.